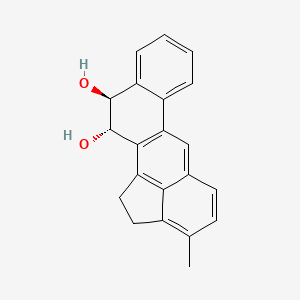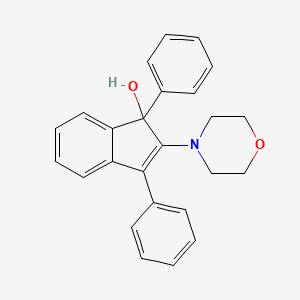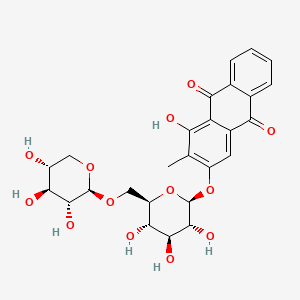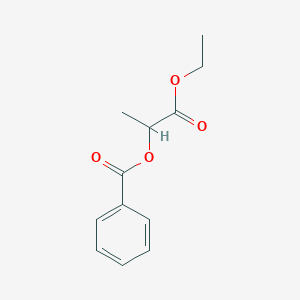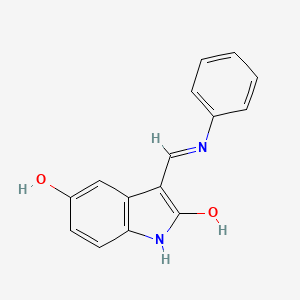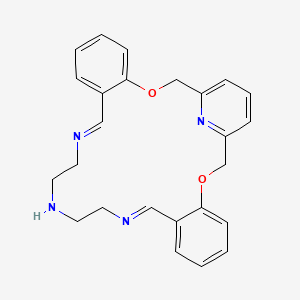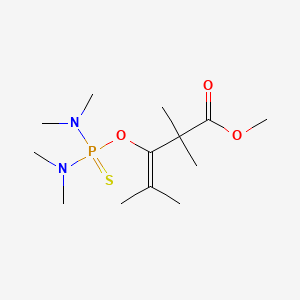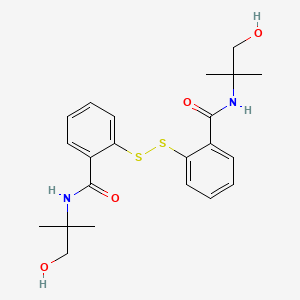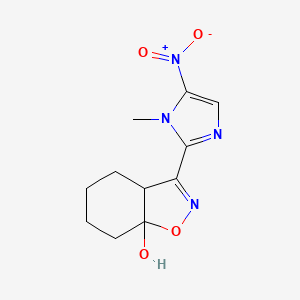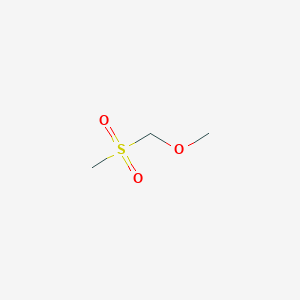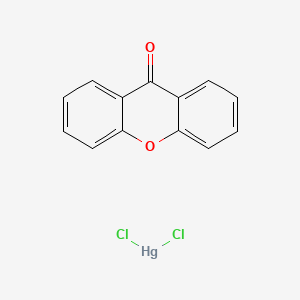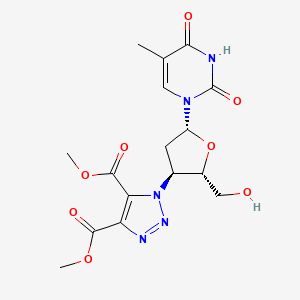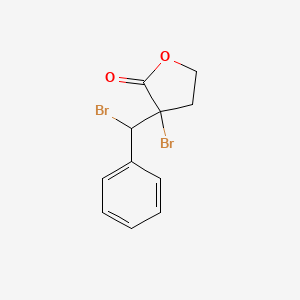
3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone is a brominated organic compound that belongs to the class of furanones. Furanones are heterocyclic compounds containing a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of bromine atoms and a phenyl group in this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone typically involves the bromination of a precursor compound. One common method is the radical bromination of a furanone derivative using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and advanced reactors can optimize the reaction conditions and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of de-brominated products or the reduction of the furanone ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of de-brominated furanones or reduced furanone derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect cellular processes such as signal transduction, gene expression, and metabolic pathways, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-3-(bromo(phenyl)methyl)furan-2(5H)-one: A similar compound with a different furanone ring structure.
3-Bromo-3-(bromo(phenyl)methyl)tetrahydrofuran-2(3H)-one: A tetrahydrofuran derivative with similar bromine and phenyl substitutions.
Propiedades
Número CAS |
5461-04-1 |
|---|---|
Fórmula molecular |
C11H10Br2O2 |
Peso molecular |
334.00 g/mol |
Nombre IUPAC |
3-bromo-3-[bromo(phenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C11H10Br2O2/c12-9(8-4-2-1-3-5-8)11(13)6-7-15-10(11)14/h1-5,9H,6-7H2 |
Clave InChI |
ROIKPDSNGKFMLY-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C1(C(C2=CC=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




